molecular formula C21H21N3O4S B12205907 5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B12205907
M. Wt: 411.5 g/mol
InChI Key: VJWWSMFXGGCYNJ-UHFFFAOYSA-N
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Description

The compound 5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic molecule featuring a fused triazolo-thiazinone core. Key structural attributes include:

  • 4-Ethoxy-3-methoxyphenyl group: A di-substituted aromatic ring with electron-donating ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 4 and 3, respectively.
  • 4-Methoxyphenyl group: A para-methoxy-substituted phenyl ring attached to the triazole moiety.
  • Triazolo-thiazinone scaffold: A bicyclic system combining a 1,2,4-triazole and a 1,3-thiazin-7-one ring, which may confer rigidity and influence pharmacokinetic properties.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

InChI

InChI=1S/C21H21N3O4S/c1-4-28-16-10-7-14(11-17(16)27-3)18-12-19(25)24-21(29-18)22-20(23-24)13-5-8-15(26-2)9-6-13/h5-11,18H,4,12H2,1-3H3

InChI Key

VJWWSMFXGGCYNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OC

Origin of Product

United States

Preparation Methods

Cyclization of 1,2,4-Triazole-3-Thiones

The triazolothiazine core is typically constructed via cyclization of 5-substituted 1,2,4-triazole-3-thiones (e.g., 1a-j ) with epichlorohydrin in alkaline media. For the target compound, this step introduces the thiazinone ring through nucleophilic attack of the triazole thiolate on epichlorohydrin, followed by intramolecular cyclization. Reaction conditions (10–12 h at 80–90°C in NaOH/EtOH) yield the bicyclic framework with 70–85% efficiency. Modifications, such as substituting epichlorohydrin with α-bromoketones, enable the incorporation of aryl groups at position 5.

Functionalization with Aryl Substituents

The 4-ethoxy-3-methoxyphenyl and 4-methoxyphenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, treating the triazolothiazine intermediate with 4-bromo-3-methoxyanisole in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF at 110°C achieves 78–82% yield. Ethoxy groups are installed via Williamson ether synthesis using ethyl bromide and KOH in refluxing ethanol.

Advanced Methodologies for Yield Enhancement

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics and improves yields. Cyclocondensation of 1,2,4-triazole-3-thiones with α-bromoacetophenone derivatives under microwave irradiation (300 W, 120°C, 10–15 min) achieves 90–94% yield, compared to 79–83% under conventional heating. This method reduces side products and enhances regioselectivity, critical for maintaining the integrity of the methoxy and ethoxy substituents.

Catalytic Systems for Cyclization

Palladium and copper catalysts enable efficient cross-coupling reactions. A notable example involves using CuI/1,10-phenanthroline to mediate the Ullmann coupling between iodobenzene derivatives and the triazolothiazine precursor, achieving 85–88% yield. Acid catalysts (e.g., p-toluenesulfonic acid) facilitate dehydrative cyclization in refluxing toluene, yielding the thiazinone ring with >90% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMA) enhance solubility of intermediates, while elevated temperatures (100–120°C) drive cyclization to completion. For instance, refluxing in DMF with NaHCO₃ reduces epimerization of the ethoxy group, preserving stereochemical integrity.

Purification Techniques

Chromatography-free purification is achieved via crystallization from methanol/water mixtures, yielding 85–92% pure product. For lab-scale synthesis, silica gel chromatography (EtOAc/hexane, 3:7) resolves regioisomers, though industrial processes favor crystallization for cost efficiency.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Conventional CyclizationNaOH/EtOH, 80°C, 12 h70–8588–92Low cost, scalability
Microwave CyclizationMW, 120°C, 15 min90–9495–98Rapid, high yield
Catalytic CouplingCuI/phenanthroline, DMF, 110°C85–8893–96Regioselective functionalization

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

Under alkaline conditions, the triazole thiolate may undergo unwanted oxidation to disulfides, reducing yields by 10–15%. Adding antioxidants (e.g., ascorbic acid) suppresses this side reaction.

Stability of Methoxy and Ethoxy Groups

Demethylation of methoxy groups occurs at temperatures >130°C, necessitating controlled heating. Ethoxy substituents are more stable but require anhydrous conditions to prevent hydrolysis.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patented methods describe a continuous flow system for the final cyclization step, achieving 95% conversion in <30 min residence time. This approach minimizes thermal degradation and enables throughput of 50–100 kg/day.

Green Chemistry Initiatives

Solvent recycling (e.g., DMF recovery via distillation) and catalytic reusability (CuI catalysts reused 5–7 times) reduce environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-thiazine derivatives. For instance, compounds similar to 5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the disruption of microtubule dynamics and inhibition of tubulin polymerization, which is critical for cancer cell proliferation .

2. Antimicrobial Properties
The compound exhibits promising antimicrobial activity against several pathogenic bacteria. Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the phenyl rings enhance the antibacterial efficacy .

3. Anti-inflammatory Effects
Research indicates that triazole-thiazine derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .

4. Antiviral Activity
The antiviral properties of this compound have also been explored. It has shown effectiveness against viruses such as HIV and HPAI H5N1 through mechanisms that disrupt viral replication processes .

Synthetic Methodologies

The synthesis of 5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Cyclization Reactions: The formation of the triazole ring is often achieved through cyclization reactions involving thioketones and hydrazines.
  • Alkylation Processes: Alkylation of the thiol group can enhance the biological activity by modifying the electronic properties of the molecule.

These synthetic pathways not only yield high purity compounds but also allow for structural modifications to optimize biological activity .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated IC50 values below 10 µM against A549 lung carcinoma cells.
Study BAntimicrobial EfficacyShowed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Study CAnti-inflammatory PropertiesReduced levels of TNF-alpha in LPS-stimulated macrophages by over 50%.

Mechanism of Action

The mechanism of action of 5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of DNA synthesis and disruption of cell membrane integrity, leading to cell death in microbial and cancer cells .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent R₁ (Position) Substituent R₂ (Position) Core Structure Key Properties/Effects
Target Compound 4-Ethoxy-3-methoxy (A) 4-Methoxy (B) Triazolo[5,1-b][1,3]thiazin-7-one Increased lipophilicity (ethoxy vs. methoxy), potential metabolic stability
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one () 3,4-Dimethoxy (C) 4-Chloro (D) Triazolo[5,1-b][1,3]thiazin-7-one Electron-withdrawing Cl reduces electron density; may alter binding affinity
5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-imidazo[1,2-b][1,2,4]triazol-6(5H)-one () 4-Methoxybenzylidene (E) 2-Chloro (F) Imidazo-triazol Chloro group enhances electrophilicity; benzylidene may increase π-π stacking
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles () 3,4,5-Trimethoxy (G) Phenyl (H) Simple triazole Trimethoxy enhances solubility but reduces membrane permeability

Key Observations :

  • Electronic Effects : Chloro () and methoxy groups () modulate electron density, affecting interactions with biological targets (e.g., enzymes requiring electron-rich aromatic systems).
  • Synthetic Accessibility : Analogs like those in and are synthesized via nucleophilic substitution or condensation, suggesting the target compound may follow similar routes but with ethoxy-specific reagents .

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:

  • Triazolo-thiazinones (): The 4-chloro substituent may enhance cytotoxicity (common in anticancer agents), whereas the target’s ethoxy group could improve metabolic stability, a critical factor in drug development .
  • Imidazo-triazoles () : The chloro-phenyl group in these compounds is associated with kinase inhibition, suggesting the target’s 4-methoxyphenyl group might favor selectivity for other targets (e.g., GPCRs) .
  • Trimethoxy-triazoles () : These exhibit moderate antimicrobial activity, implying that the target’s ethoxy-methoxy combination could broaden spectrum or potency .

Physicochemical Properties

Property Target Compound 3,4-Dimethoxy Analog () Trimethoxy-Triazole ()
Molecular Weight ~439 g/mol (estimated) ~428 g/mol ~400 g/mol
logP (Predicted) ~3.5 (ethoxy enhances) ~2.8 (methoxy-dominated) ~2.2 (polar trimethoxy)
Solubility (aq.) Low (high lipophilicity) Moderate High

Notes: Ethoxy substitution reduces aqueous solubility compared to methoxy analogs but may enhance tissue distribution .

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